3-Nitro-4-propan-2-yloxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

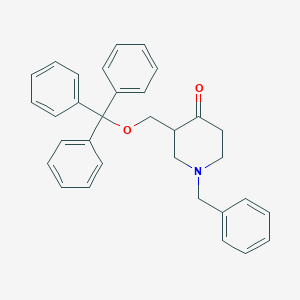

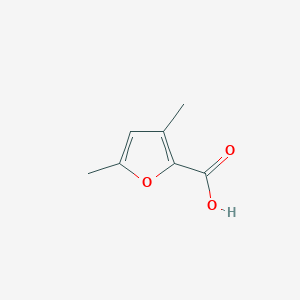

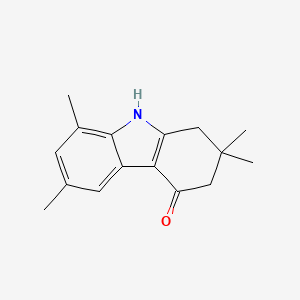

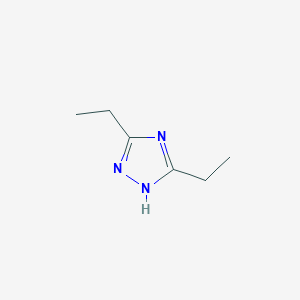

3-Nitro-4-propan-2-yloxybenzoic acid is a chemical compound with the molecular formula C10H11NO5 . It has a molecular weight of 225.2 g/mol .

Molecular Structure Analysis

The InChI code for 3-Nitro-4-propan-2-yloxybenzoic acid is1S/C10H11NO5/c1-6(2)16-9-4-3-7(10(12)13)5-8(9)11(14)15/h3-6H,1-2H3,(H,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them. Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Nitro-4-propan-2-yloxybenzoic acid include a molecular weight of 225.20 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 225.06372245 g/mol .Aplicaciones Científicas De Investigación

LC-MS/MS Study of Degradation Processes

A study utilized liquid chromatography coupled with mass spectrometry (LC-MS/MS) to investigate the stability and degradation pathways of nitisinone, a compound related to 3-Nitro-4-propan-2-yloxybenzoic acid. It highlighted the formation of degradation products under various conditions and provided insights into the environmental and pharmacological stability of such compounds (Barchańska et al., 2019).

Pharmacological Applications of Nitroxyl Radicals

Research on spin-labeled conjugates of natural compounds, including those containing nitroxyl radicals similar to the functional groups in 3-Nitro-4-propan-2-yloxybenzoic acid, has shown potential in creating new pharmacological agents. These compounds exhibit enhanced or modified biological activities, suggesting their application in drug development for treating various diseases (Grigor’ev et al., 2014).

Photosensitive Protecting Groups

The use of photosensitive protecting groups, including those related to nitrobenzoic acid derivatives, in synthetic chemistry allows for precise control over chemical reactions. This approach has significant implications for developing light-responsive materials and molecules with potential applications in drug delivery and materials science (Amit et al., 1974).

Antioxidant Activity Analysis

Studies on antioxidant activities and their determination methods have relevance to compounds like 3-Nitro-4-propan-2-yloxybenzoic acid, given their potential oxidative properties. Understanding the antioxidant capacity and the mechanisms of action can inform their use in pharmacology and food science (Munteanu & Apetrei, 2021).

Environmental Fate of Related Compounds

Research on the environmental fate, behavior, and biodegradation of parabens, which share structural similarities with 3-Nitro-4-propan-2-yloxybenzoic acid, provides insights into the environmental impact and persistence of such chemicals. This information is crucial for assessing ecological risks and developing sustainable chemical practices (Haman et al., 2015).

Propiedades

IUPAC Name |

3-nitro-4-propan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-6(2)16-9-4-3-7(10(12)13)5-8(9)11(14)15/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJMQBFZZKIYDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577004 |

Source

|

| Record name | 3-Nitro-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-4-propan-2-yloxybenzoic acid | |

CAS RN |

156629-52-6 |

Source

|

| Record name | 3-Nitro-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B1339380.png)